![molecular formula C29H34ClN3O2S B2843024 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216472-72-8](/img/structure/B2843024.png)
4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the products formed, the conditions required for the reaction, etc.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, density, etc., and chemical properties such as acidity or basicity, electrophilicity or nucleophilicity, etc.Aplicaciones Científicas De Investigación
Synthesis of Antifungal Agents
Research by Narayana et al. (2004) focused on synthesizing new derivatives with potential antifungal properties, including the preparation of compounds by reacting specific precursors in ethanol. These compounds were screened for their antifungal activity, indicating the chemical's potential in developing new antifungal agents (Narayana et al., 2004).
Development of Stearoyl-CoA Desaturase-1 Inhibitors
Uto et al. (2009) conducted studies on the structural optimization of benzamides for inhibiting stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. Their research led to the identification of potent inhibitors, demonstrating the compound's utility in exploring treatments for metabolic disorders (Uto et al., 2009).
Fluorescent Sensors for Metal Ions
G. Suman et al. (2019) developed benzimidazole/benzothiazole-based fluorophores capable of detecting Al3+ and Zn2+ ions through significant spectral changes upon coordination. This research illustrates the application of such compounds in designing sensitive and selective fluorescent sensors for metal ions detection (Suman et al., 2019).
Anticancer Activity Evaluation
Research by Ravinaik et al. (2021) involved the design and synthesis of benzamide derivatives evaluated for their anticancer activity against several cancer cell lines. This study highlights the potential therapeutic applications of similar compounds in cancer treatment (Ravinaik et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. Material Safety Data Sheets (MSDS) are a good source of this information.
Direcciones Futuras
This would involve a discussion on the potential future applications of the compound based on its properties and behavior.
Please consult a chemistry professional or a reliable source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
4-benzyl-N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O2S.ClH/c1-4-31(5-2)19-20-32(29-30-27-25(34-6-3)13-10-14-26(27)35-29)28(33)24-17-15-23(16-18-24)21-22-11-8-7-9-12-22;/h7-18H,4-6,19-21H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBUKRSYDZNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

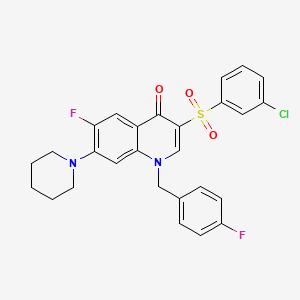
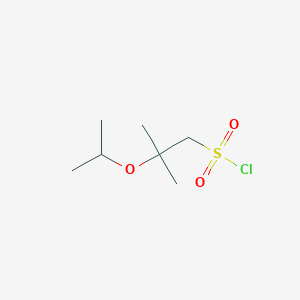
![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2842945.png)
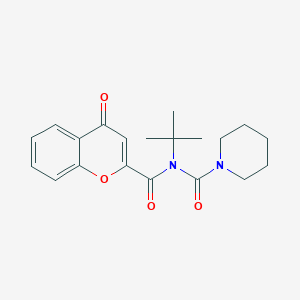
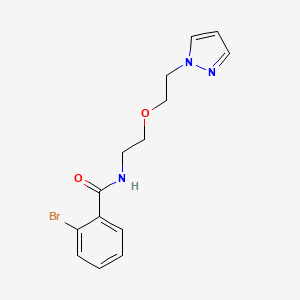
![2-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2842949.png)
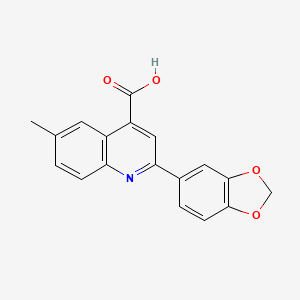
![2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid](/img/structure/B2842952.png)
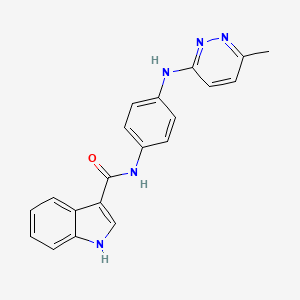
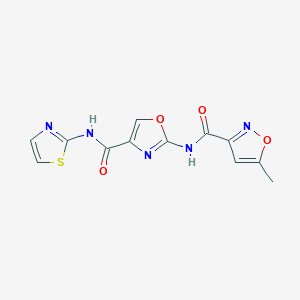
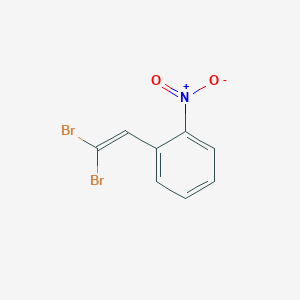

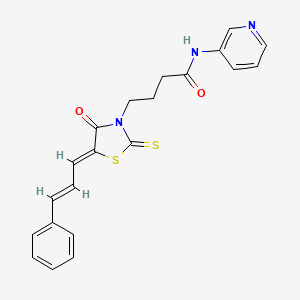
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)